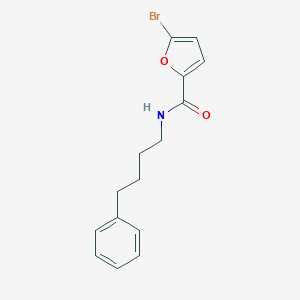

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO2/c16-14-10-9-13(19-14)15(18)17-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,9-10H,4-5,8,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIGSIMGQRLSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCNC(=O)C2=CC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365064 | |

| Record name | 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353466-89-4 | |

| Record name | 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide typically involves the following steps:

Bromination of Furan: The starting material, furan, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromofuran.

Amidation Reaction: The 5-bromofuran is then reacted with 4-phenylbutylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction Reactions: The carboxamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide or thiourea in the presence of a base like potassium carbonate.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 5-substituted furan derivatives.

Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

Reduction: Formation of the corresponding amine.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-phenylbutyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory and cancer pathways.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Key Observations:

- Halogenated Aromatics (e.g., 4-bromophenyl): Introduce halogen bonding capabilities, which may improve target affinity in biological systems . Heterocycles (e.g., imidazopyridine): Enable interactions with specific protein pockets, as seen in Nurr1 agonist development .

Synthetic Yields :

Biological Activity

5-bromo-N-(4-phenylbutyl)furan-2-carboxamide (CAS No. 353466-89-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Furan ring : A five-membered aromatic ring containing one oxygen atom.

- Carboxamide group : Contributes to the compound's solubility and biological interactions.

- Bromo and phenyl substituents : These groups enhance the compound's reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, leading to reduced cell proliferation and inflammation.

- Receptor Modulation : It can interact with receptors that play critical roles in cellular signaling, potentially altering pathways associated with disease progression.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity against various pathogens. The compound has been tested against clinically isolated drug-resistant bacteria, demonstrating effectiveness particularly against strains such as Acinetobacter baumannii.

| Pathogen | Activity | Reference |

|---|---|---|

| Acinetobacter baumannii | Effective against NDM-positive strains | |

| Klebsiella pneumoniae | Moderate activity | |

| Staphylococcus aureus | Variable effectiveness |

Anti-inflammatory and Anticancer Potential

The compound has shown promise as an anti-inflammatory agent. It may inhibit the production of pro-inflammatory cytokines and modulate immune responses, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

In cancer research, initial findings suggest that this compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival.

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the antibacterial activity of several furan derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics, suggesting its potential as a new therapeutic agent for resistant infections .

- Molecular Docking Studies : Computational studies have demonstrated favorable binding interactions between this compound and target proteins involved in inflammation and cancer pathways. These studies provide insights into how the compound might exert its biological effects at the molecular level .

- Toxicological Assessments : Preliminary toxicity studies indicate that while the compound exhibits promising biological activity, further assessments are necessary to evaluate its safety profile before clinical application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.